molecular formula C18H16N4OS B11566985 5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11566985
M. Wt: 336.4 g/mol
InChI Key: ZTTFTJMAQMSJPM-UHFFFAOYSA-N
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Description

5-Methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring system substituted with a methyl group and a sulfanyl group linked to an oxadiazole moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole typically involves multiple steps. One common approach starts with the preparation of the oxadiazole moiety, which is then linked to the benzodiazole ring system through a sulfanyl bridge. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted benzodiazole compounds .

Scientific Research Applications

5-Methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H16N4OS/c1-11-7-8-14-15(9-11)20-18(19-14)24-10-16-21-17(22-23-16)13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

ZTTFTJMAQMSJPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NO3)C4=CC=CC=C4C

Origin of Product

United States

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